molecular formula C14H20N2O2 B177489 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 100875-69-2

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

Cat. No.: B177489
CAS No.: 100875-69-2
M. Wt: 248.32 g/mol
InChI Key: AGAKHJJMBZUXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde (CAS: 100875-69-2) is a benzaldehyde derivative featuring a methylpiperazine moiety linked via an ethoxy chain. This compound serves as a critical building block in organic and bioorganic synthesis, particularly in the development of pharmaceuticals and macrocyclic compounds . Its structure combines the aromatic aldehyde group with a tertiary amine (methylpiperazine), enabling dual reactivity in nucleophilic and electrophilic reactions.

Properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAKHJJMBZUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359633
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100875-69-2
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis with 4-Fluorobenzaldehyde

The Williamson ether synthesis is a cornerstone method for ether formation. For this compound, this approach involves reacting 4-fluorobenzaldehyde with 2-(4-methylpiperazin-1-yl)ethanol under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) serves as the preferred base and solvent, facilitating deprotonation of the alcohol and subsequent nucleophilic attack on the activated aromatic ring.

Procedure :

  • Deprotonation : 2-(4-Methylpiperazin-1-yl)ethanol is added to a suspension of NaH (55–60% in paraffin oil) in DMF at 30–35°C under nitrogen.

  • Etherification : 4-Fluorobenzaldehyde is introduced dropwise, and the reaction is stirred for 4–6 hours at 30–35°C.

  • Work-up : The mixture is quenched with chilled water, extracted with toluene, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product.

Key Parameters :

  • Solvent : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

  • Temperature : Maintaining 30–35°C prevents side reactions such as aldehyde oxidation.

  • Yield : Reported yields range from 70–85%, with purity >98% after crystallization.

Nucleophilic Substitution Using 4-Chlorobenzonitrile

An alternative route involves the reduction of a nitrile intermediate. This two-step process first synthesizes 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzonitrile, followed by catalytic hydrogenation to the aldehyde.

Step 1: Nitrile Formation
4-Chlorobenzonitrile reacts with 2-(4-methylpiperazin-1-yl)ethanol in DMF using NaH as the base. The reaction proceeds at 30–35°C for 4 hours, yielding the nitrile derivative.

Step 2: Nitrile Reduction
The nitrile is reduced using Raney nickel and aqueous formic acid. The reaction occurs at 100–105°C for 4 hours, converting the nitrile group to an aldehyde via catalytic hydrogenation.

Advantages :

  • Avoids direct handling of volatile aldehydes during etherification.

  • Achieves >99% purity for the nitrile intermediate, ensuring high final product quality.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems for etherification include polar aprotic solvents such as DMF or N,N-dimethylacetamide (DMAc). These solvents improve reaction kinetics by stabilizing the alkoxide intermediate. Sodium hydride is preferred over alkoxides (e.g., KOtBu) due to its stronger basicity and compatibility with DMF.

Comparative Data :

SolventBaseTemperature (°C)Yield (%)Purity (%)
DMFNaH30–358598.5
DMAcNaH30–358297.8
THFKOtBu60–656895.2

Temperature and Reaction Time

Lower temperatures (30–35°C) minimize degradation of the aldehyde group, while extended reaction times (>4 hours) ensure complete conversion. For example, reducing the reaction time to 2 hours decreases yields to 60–65%.

Purification and Analytical Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization using cyclohexane or ethyl acetate. This step removes unreacted starting materials and sodium salts, achieving >99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 9.88 (s, 1H, CHO), 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.99 (d, J = 8.4 Hz, 2H, ArH), 4.18 (t, J = 6.0 Hz, 2H, OCH₂), 2.70 (t, J = 6.0 Hz, 2H, NCH₂), 2.50–2.30 (m, 8H, piperazine-H), 2.24 (s, 3H, CH₃).

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 H₂O:MeCN), purity >99%.

Industrial-Scale Considerations

Scalability of the DMF-Based Process

The DMF/NaH system is scalable to multi-kilogram batches, with consistent yields of 80–85%. However, DMF’s high boiling point (153°C) complicates solvent recovery, necessitating alternative solvents like 2-methyl-THF for cost-effective production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Williamson Ether8598.5HighModerate
Nitrile Reduction7899.2ModerateHigh

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid.

    Reduction: 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzyl alcohol.

    Substitution: Derivatives with different substituents on the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits significant pharmacological properties, particularly in the development of therapeutic agents. Its structure allows for interactions with various biological targets, which can lead to the discovery of new drugs. Preliminary studies have indicated potential efficacy against conditions such as:

  • Anxiety Disorders : Due to the piperazine ring's known anxiolytic effects, derivatives of this compound may be explored for treating anxiety-related conditions.
  • Antidepressants : The compound's ability to modulate neurotransmitter systems could position it as a candidate for antidepressant drug development.

Case Studies

Research has shown that compounds similar to 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde have been effective in preclinical models. For instance:

  • A study demonstrated that a related benzaldehyde derivative exhibited promising results in reducing depressive-like behaviors in rodent models, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
  • Another investigation focused on the interaction of piperazine derivatives with serotonin receptors, highlighting their potential as selective serotonin reuptake inhibitors (SSRIs) .

Safety Profile

The safety profile of this compound has been evaluated through various toxicological assessments. The compound has been classified under GHS (Globally Harmonized System) with indications of potential hazards such as:

  • Harmful if swallowed or inhaled
  • Causes skin and eye irritation

These findings emphasize the need for careful handling and further studies to establish comprehensive safety data .

Mechanism of Action

The mechanism of action of 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The piperazine ring is known to interact with various neurotransmitter receptors, which can modulate their activity and lead to therapeutic effects. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-Methoxy-4-[(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
  • Synthesis: Prepared via solvent-free reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-amino-4-methylpiperazine at 351 K, yielding 80% crystalline product after ethanol recrystallization .
  • Key Differences: Incorporates a methoxy group adjacent to the aldehyde, enhancing electron-withdrawing effects.
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde
  • Synthesis : Derived from 4-hydroxybenzaldehyde and bis(2,2′-dichloroethyl)ether in DMF, forming a dialdehyde with a flexible ethoxy-ethoxy spacer .
  • Key Differences :
    • Structure : Features two aldehyde groups and a longer ethoxy-ethoxy chain, creating a "w"-shaped conformation with a 78.31° dihedral angle between aromatic rings .
    • Applications : Primarily used in macrocyclic synthesis (e.g., [2 + 2] condensations) due to its dual aldehyde functionality .
4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CAS: 30817-36-8)
  • Structure : Replaces methylpiperazine with a morpholine ring and introduces a ketone group (2-oxo) in the ethoxy chain .
  • Reactivity: The morpholine group is less basic than methylpiperazine, reducing protonation under acidic conditions.

Reactivity and Functional Group Influence

Compound Key Functional Groups Reactivity Profile Applications
Target Compound Aldehyde, methylpiperazine Nucleophilic addition (aldehyde), amine-mediated coordination Pharmaceutical intermediates
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Dual aldehyde, ethoxy-ethoxy Macrocyclic condensations, CH-π interactions Materials science, macrocycle synthesis
4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde Aldehyde, morpholine, ketone Ketone redox reactions, hydrogen bonding Polymer crosslinking
  • Electronic Effects : Methylpiperazine’s strong electron-donating nature enhances the aldehyde’s electrophilicity compared to morpholine derivatives.
  • Steric Effects : The ethoxy chain in the target compound provides moderate flexibility, whereas longer chains (e.g., ethoxy-ethoxy) increase conformational freedom for macrocycle formation .

Biological Activity

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an aldehyde with a piperazine moiety, which contributes to its biological activity. The chemical structure can be represented as follows:

  • IUPAC Name : 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde
  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.31 g/mol

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various microbial strains. It has shown effectiveness in reducing the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It may act on muscarinic receptors, which are implicated in cognitive functions and could be beneficial for conditions like Alzheimer's disease .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Muscarinic Receptor Modulation : Research indicates that compounds similar to this compound can act as antagonists or agonists at muscarinic receptors, influencing neurotransmission and potentially ameliorating cognitive deficits associated with neurological disorders .
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, thereby enhancing cholinergic signaling in the brain .

Study on Neuroprotective Effects

A study published in ACS Omega evaluated the neuroprotective effects of various piperazine derivatives, including this compound. The results indicated that this compound could significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Evaluation

In another investigation, the antimicrobial properties of several benzaldehyde derivatives were assessed. The study found that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial candidate .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus and Candida albicans
NeuroprotectiveReduction in neuronal cell death under oxidative stress
Muscarinic ModulationPotential antagonist activity at muscarinic receptors

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, 4-hydroxybenzaldehyde can react with a halogenated ethoxy-piperazine derivative in the presence of a base (e.g., NaOH) and a phase-transfer catalyst like benzyltributylammonium chloride . Reaction conditions (e.g., DMF as a solvent, 60–80°C, 12–24 hours) are critical for achieving yields >70% . Derivatives such as hydrazones are prepared by condensing the aldehyde with hydrazines (e.g., 4-methoxyphenylhydrazine hydrochloride) under reflux in ethanol, requiring stoichiometric control to minimize side products .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the aldehyde proton (~9.8 ppm) and piperazine/ethoxy linkages. Aromatic protons appear between 7.2–8.0 ppm .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings ≈78°), hydrogen bonding (e.g., C–H⋯O interactions at ~2.8–3.1 Å), and CH-π stacking (3.1–3.4 Å) .
  • LC-MS/IR : LC-MS (ESI) identifies molecular ions (e.g., [M+H]+^+ at m/z 255–474), while IR confirms the aldehyde stretch (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity and intermolecular interactions?

  • Methodological Answer : The compound’s “w-shaped” conformation (observed via X-ray) arises from the central ethoxy-piperazine linker, creating a dihedral angle of ~78° between aromatic rings. This steric hindrance reduces electrophilicity at the aldehyde group but enhances π-π stacking in supramolecular assemblies . Weak hydrogen bonds (C–H⋯O) and CH-π interactions stabilize crystal packing, which can be leveraged in co-crystallization studies for drug formulation . Computational modeling (DFT) is recommended to predict reactivity in solution vs. solid state .

Q. What strategies optimize reaction yields for synthesizing hydrazone derivatives from this benzaldehyde?

  • Methodological Answer :

  • Stoichiometry : Use a 1:1.4 molar ratio of aldehyde to hydrazine (e.g., 4-methoxyphenylhydrazine) to drive the equilibrium toward hydrazone formation .
  • Catalysis : Add acetic acid (5 mol%) to accelerate imine formation.
  • Workup : Purify via silica gel chromatography (hexane:EtOAc = 3:1) to isolate hydrazones with >90% purity. Yields drop below 50% if residual water is present .

Q. How does this compound function as an intermediate in pharmaceutical synthesis (e.g., Pioglitazone)?

  • Methodological Answer : The aldehyde group undergoes condensation with thiazolidinediones (e.g., in basic media) to form the α,β-unsaturated ketone core of Pioglitazone. Key steps:

Knoevenagel condensation : React with thiazolidine-2,4-dione in ethanol/KOH (80°C, 6 hours).

Reduction : Use NaBH4_4 to reduce intermediates, monitored by TLC (Rf_f = 0.3 in CH2 _2Cl2_2:MeOH 9:1) .

  • Quality control : Ensure <0.1% residual aldehyde via HPLC (C18 column, λ = 254 nm) to meet pharmacopeial standards .

Data Contradiction Analysis

Q. Why do reported melting points and reaction yields vary across studies?

  • Methodological Answer :

  • Melting points : Differences arise from polymorphic forms (e.g., anhydrous vs. hydrate). For example, mp ranges from 96–98°C for hydrated forms vs. 187–190°C for anhydrous derivatives . Use DSC to confirm purity.
  • Yields : Variability in piperazine-ethoxy coupling (40–70%) stems from competing side reactions (e.g., over-alkylation). Optimize by using dry DMF and inert atmospheres to suppress hydrolysis .

Application in Drug Delivery Systems

Q. How is this compound functionalized in nanoparticle-based drug delivery?

  • Methodological Answer : The aldehyde group forms Schiff bases with amine-functionalized AuNPs. For example:

  • Functionalization : React this compound with AuNPs in THF (24 hours, sonication). Confirm via TEM (shell layer thickness ~2 nm) and UV-Vis (redshift from 527 to 536 nm) .
  • Drug conjugation : Load cisplatin via hydrazone linkers, achieving pH-sensitive release (t1/2_{1/2} = 8 hours at pH 5.0 vs. 48 hours at pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.